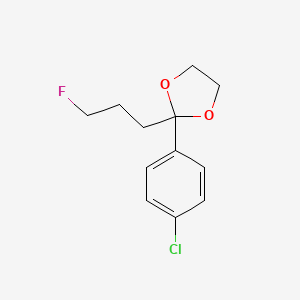![molecular formula C14H13N3O B14494270 N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine CAS No. 63326-85-2](/img/structure/B14494270.png)
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine is a compound belonging to the class of Schiff bases, which are characterized by the presence of an imine group (C=N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine typically involves the condensation reaction between an aromatic aldehyde and an aromatic amine in the presence of a methoxy group. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
[ \text{Aromatic Aldehyde} + \text{Aromatic Amine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the methoxy and phenyldiazenyl groups contribute to the compound’s ability to participate in electron transfer reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Known for its inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV).
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy group enhances its solubility and stability, while the phenyldiazenyl group provides unique electronic properties.
Eigenschaften
CAS-Nummer |
63326-85-2 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N'-methoxy-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C14H13N3O/c1-18-17-14(12-8-4-2-5-9-12)16-15-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
GIGSQOVJHDLCQE-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



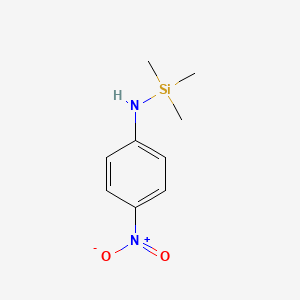
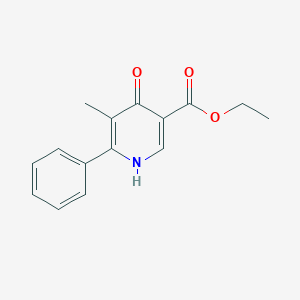

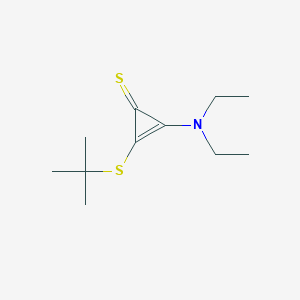
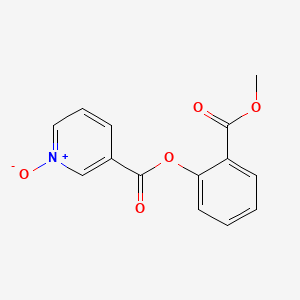

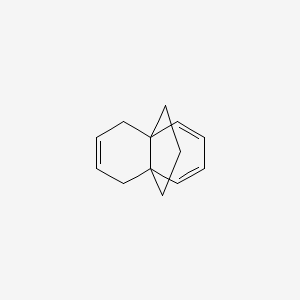
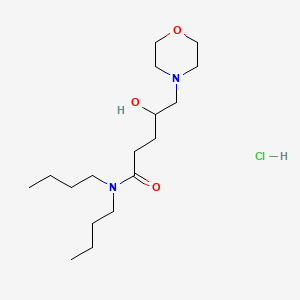

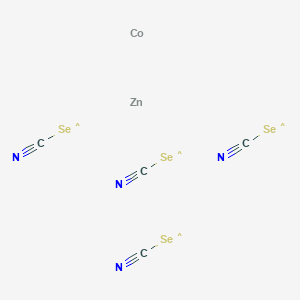
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
